molecular formula C2H7BP+ B13747498 Boranylidene(dimethyl)phosphanium CAS No. 4268-35-3

Boranylidene(dimethyl)phosphanium

Cat. No.: B13747498
CAS No.: 4268-35-3
M. Wt: 72.86 g/mol
InChI Key: ITXHDXMQHJBYOQ-UHFFFAOYSA-N
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Description

Boranylidene(dimethyl)phosphanium is a chemical compound with the molecular formula C₂H₇BP⁺. It is known for its unique structure, which includes a boron atom bonded to a phosphorus atom, with two methyl groups attached to the phosphorus.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boranylidene(dimethyl)phosphanium can be synthesized through the reaction of dimethylchlorophosphine with a borane reagent. The reaction typically occurs under controlled conditions, often involving the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .

Chemical Reactions Analysis

Types of Reactions: Boranylidene(dimethyl)phosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boron-phosphorus compounds with different functional groups, which can be tailored for specific applications .

Scientific Research Applications

Boranylidene(dimethyl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism by which boranylidene(dimethyl)phosphanium exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with other molecules, while the phosphorus atom can participate in nucleophilic and electrophilic reactions. These interactions are crucial for the compound’s reactivity and its applications in different fields .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific boron-phosphorus bonding, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical interactions .

Properties

CAS No.

4268-35-3

Molecular Formula

C2H7BP+

Molecular Weight

72.86 g/mol

IUPAC Name

boranylidene(dimethyl)phosphanium

InChI

InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1

InChI Key

ITXHDXMQHJBYOQ-UHFFFAOYSA-N

Canonical SMILES

B=[P+](C)C

Origin of Product

United States

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